molecular formula C15H17NO4S B7935715 2-hydroxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide

2-hydroxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide

Cat. No.: B7935715
M. Wt: 307.4 g/mol
InChI Key: ZETMITXAMLYTET-UHFFFAOYSA-N
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Description

2-hydroxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide is an organic compound with a complex structure that includes a sulfonamide group, a hydroxyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide typically involves the reaction of 2-hydroxybenzenesulfonamide with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-hydroxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyl and methoxy groups can also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-[(4-chlorophenyl)methyl]-N-methylbenzene-1-sulfonamide
  • 2-hydroxy-N-[(4-methoxyphenyl)methyl]-N-ethylbenzene-1-sulfonamide
  • 2-hydroxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide

Uniqueness

This compound is unique due to the presence of both a methoxy group and a sulfonamide group, which can provide specific interactions and reactivity not found in other similar compounds. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-hydroxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-16(11-12-7-9-13(20-2)10-8-12)21(18,19)15-6-4-3-5-14(15)17/h3-10,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETMITXAMLYTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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